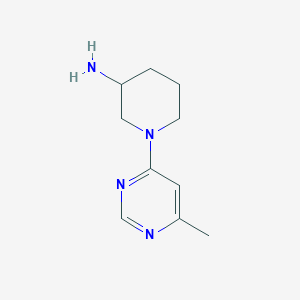

1-(6-Methylpyrimidin-4-yl)piperidin-3-amine

Description

Properties

IUPAC Name |

1-(6-methylpyrimidin-4-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-5-10(13-7-12-8)14-4-2-3-9(11)6-14/h5,7,9H,2-4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDVRUBEWMFQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Predicted Biological Targets of Pyrimidine-Piperidine Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Privileged "P-P" Motif

The pyrimidine-piperidine (P-P) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its versatility stems from the synergistic combination of the electron-deficient pyrimidine ring (a hydrogen bond acceptor and π-stacking unit) and the flexible, basic piperidine ring (a solubilizing group and cation-π interactor).

This guide analyzes the predicted and validated biological targets of this scaffold, moving beyond simple lists to explore the mechanistic causality of binding. We focus on three critical therapeutic axes: Epigenetic Modulation , Neuro-Psychiatric GPCR Signaling , and Oncogenic Kinase Inhibition .

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological promiscuity—and specificity—of the P-P scaffold is dictated by the linkage and substitution pattern.

-

The Linkage:

-

Direct N-C Bond: The nitrogen of the piperidine is directly bonded to the C2, C4, or C6 position of the pyrimidine (e.g., in Pulrodemstat). This creates a rigid, planar-to-tetrahedral transition that positions the basic amine for salt-bridge interactions.

-

Linker-Separated: A methylene or amide linker introduces flexibility, often seen in GPCR ligands to span deep binding pockets.

-

-

The Pyrimidine Core: Acts as a bioisostere for phenyl rings but with enhanced water solubility and specific H-bond acceptor capabilities (N1/N3).

-

The Piperidine Tail: Mimics the lysine side chain (in epigenetic targets) or interacts with the Aspartate residue in GPCR transmembrane domains.

Primary Biological Targets: The Three Axes

Axis I: Epigenetic Modulation (LSD1 & HDAC)

The most significant recent emergence of the P-P scaffold is in the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

-

Target Prediction Logic: LSD1 demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4). The piperidine ring of the scaffold mimics the substrate's methylated lysine tail, inserting into the FAD-binding pocket, while the pyrimidine core stacks against the surrounding aromatic cage.

-

Case Study: Pulrodemstat (CC-90011) .

Axis II: Neuro-Psychiatric GPCRs (Dopamine & Serotonin)

Pyrimidine-piperidines are classic "linked pharmacophores" for Class A GPCRs.

-

Target: Dopamine D2/D3 and Serotonin 5-HT1A/2A .

-

Binding Mechanism:

-

The protonated nitrogen of the piperidine forms a salt bridge with the conserved Asp3.32 residue in Transmembrane Helix 3 (TM3).

-

The pyrimidine ring often occupies the secondary binding pocket (SBP), modulating selectivity between D2 and D3 subtypes.

-

-

Therapeutic Utility: Antipsychotics (e.g., Risperidone analogs) and anxiolytics.

Axis III: Oncogenic Kinases (EGFR & CDK)

-

Target: EGFR (Epidermal Growth Factor Receptor) and CDK4/6 (Cyclin-Dependent Kinases).

-

Binding Mechanism: The pyrimidine ring functions as the hinge-binding motif, forming hydrogen bonds with the backbone of the kinase ATP-binding pocket (e.g., Met793 in EGFR). The piperidine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Computational Target Prediction Workflow

To predict specific targets for a new P-P derivative, a hierarchical in silico workflow is required.

Figure 1: Hierarchical computational workflow for predicting biological targets of pyrimidine-piperidine scaffolds, moving from ligand-based screening to rigorous thermodynamic validation.

Experimental Validation Protocols

Trustworthiness in data comes from self-validating experimental design. Below are the protocols to validate the two primary predicted targets: LSD1 (Enzymatic) and GPCRs (Binding).

Protocol A: LSD1 Reversible Inhibition Assay (Epigenetic)

Objective: Determine the IC50 of a P-P derivative against LSD1 using a fluorescence-based coupled assay.

-

Reagents: Recombinant human LSD1 (1-852), H3K4me2 peptide (substrate), Amplex Red, Horseradish Peroxidase (HRP).

-

Principle: LSD1 demethylates H3K4me2, producing H2O2. HRP utilizes H2O2 to convert Amplex Red into highly fluorescent Resorufin.

-

Step-by-Step:

-

Preparation: Dilute compounds in DMSO (10-point dose-response).

-

Incubation: Mix 20 nM LSD1 enzyme with compounds in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 15 mins at RT.

-

Reaction Start: Add substrate mix (10 µM H3K4me2, 50 µM Amplex Red, 0.1 U/mL HRP).

-

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 mins.

-

Validation: Use GSK2879552 or Pulrodemstat as a positive control. Z-factor must be > 0.5.

-

Protocol B: GPCR Radioligand Binding Assay (Membrane Prep)

Objective: Confirm affinity (Ki) for Dopamine D2 receptors.

-

Reagents: CHO cell membranes expressing human D2 receptor, [3H]-Methylspiperone (Radioligand).

-

Step-by-Step:

-

Membrane Prep: Homogenize CHO-D2 cells in ice-cold Tris-HCl buffer; centrifuge to isolate membrane fraction.

-

Competition: Incubate membranes (10 µg protein) with [3H]-Methylspiperone (0.5 nM) and varying concentrations of the P-P test compound (10^-10 to 10^-5 M).

-

Equilibrium: Incubate for 60 mins at 25°C.

-

Harvesting: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate Ki using the Cheng-Prusoff equation.

-

Quantitative Data Summary: Potency Benchmarks

The following table summarizes potency ranges for P-P scaffolds against key targets based on literature precedents.

| Target Class | Specific Target | Compound Example | Linkage Type | Potency (IC50/Ki) | Reference |

| Epigenetic | LSD1 (KDM1A) | Pulrodemstat (CC-90011) | Direct N-C | < 5 nM | [1] |

| GPCR | Dopamine D2 | Risperidone Analog | Linker (Ethyl) | 1 - 10 nM | [2] |

| Kinase | EGFR (WT) | Pyridopyrimidine-4-amine | Fused/Direct | 10 - 50 nM | [3] |

| Kinase | CDK4 | PD-0332991 Analogs | Direct N-C | 10 - 100 nM | [4] |

| Enzyme | AChE | Pyrimidine-Piperazine* | Linker (Amide) | 30 - 100 nM | [5] |

*Note: Piperazine is structurally homologous to piperidine; data often translates with minor shifts in selectivity.

Pathway Visualization: The LSD1 Mechanism

Understanding why the scaffold works requires visualizing the downstream effects. Inhibition of LSD1 by P-P scaffolds reactivates silenced tumor suppressor genes.

Figure 2: Mechanism of action for Pyrimidine-Piperidine LSD1 inhibitors. Inhibition prevents H3K4 demethylation, maintaining an open chromatin state that favors the expression of differentiation genes.

References

-

BenchChem Technical Support Team. (2025). Pulrodemstat (CC-90011): A Technical Whitepaper on LSD1 Inhibition. BenchChem. Link

-

Enzensperger, C., et al. (2007).[5] Dopamine/serotonin receptor ligands.[5][6] Expanding dibenz[d,g]azecines to 11- and 12-membered homologues. Journal of Medicinal Chemistry.[5][7] Link

-

Zhang, S., et al. (2016). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[8] Current Pharmaceutical Design.[8] Link

-

Fry, D.W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics. Link

-

Bajda, M., et al. (2018). Pyrimidine-Triazolopyrimidine and Pyrimidine-Pyridine Hybrids as Potential Acetylcholinesterase Inhibitors. ResearchGate.[9] Link

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AU2005322855B2 - Pyrimidine derivatives as kinase modulators and method of use - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]

- 7. Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Scaffolds for Kinase Inhibitors Containing Piperidine and Pyrimidine: An In-Depth Technical Guide

Introduction: The Power of Privileged Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small-molecule kinase inhibitors has revolutionized the treatment of numerous diseases.[1][2] Central to this success is the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Among these, the pyrimidine ring stands out, largely due to its structural resemblance to the adenine core of ATP, allowing it to act as a highly effective "hinge-binder" in the ATP-binding pocket of kinases.[3][4][5]

When combined with the versatile piperidine moiety, the resulting piperidine-pyrimidine core structure offers an exceptional platform for developing potent and selective kinase inhibitors. The piperidine ring provides a three-dimensional exit vector from the flat pyrimidine core, enabling chemists to probe different regions of the kinase active site, optimize physicochemical properties, and fine-tune selectivity profiles.[6] This guide provides a detailed exploration of the design, synthesis, and application of these powerful scaffolds, offering field-proven insights for researchers and drug development professionals.

Chapter 1: The Architectural Logic of the Piperidine-Pyrimidine Core

The efficacy of this combined scaffold is not accidental; it is rooted in a logical synergy between its two core components. The design strategy hinges on assigning distinct, complementary roles to each ring system.

The Pyrimidine: An Anchor in the Hinge

The pyrimidine nucleus is the foundational element, primarily responsible for anchoring the inhibitor within the ATP-binding site. As a bioisostere of adenine, its nitrogen atoms are perfectly positioned to form one or more critical hydrogen bonds with the backbone amide residues of the kinase "hinge" region—a conserved structural motif that connects the N- and C-lobes of the kinase domain.[3][4] This interaction is the primary determinant of binding affinity for many kinase inhibitor classes. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have proven particularly effective, offering a rigid and pre-organized conformation for optimal hinge binding.[3][4][7][8]

The Piperidine: A Vector for Selectivity and Properties

While the pyrimidine provides affinity, the piperidine ring offers versatility and is the key to achieving target selectivity and drug-like properties. Its primary roles include:

-

Exploring Solvent-Front Regions: The piperidine ring can be functionalized with various substituents that extend into the solvent-accessible region of the ATP pocket. This area is less conserved across the kinome, and tailoring interactions here is a primary strategy for achieving selectivity over closely related kinases.[9]

-

Improving Physicochemical Properties: As a saturated heterocycle, the piperidine ring can disrupt planarity, increase the fraction of sp3-hybridized carbons (a desirable trait in modern drug design), and improve aqueous solubility, metabolic stability, and oral bioavailability.[6]

-

Positioning of Covalent Warheads: In the design of irreversible inhibitors, the piperidine ring can serve as a rigid linker to position an electrophilic "warhead" (e.g., an acrylamide group) in close proximity to a nucleophilic residue, such as a cysteine, for covalent bond formation.[10][11] The blockbuster drug Ibrutinib is a preeminent example of this strategy.[7][11]

Below is a diagram illustrating the fundamental interaction logic of the piperidine-pyrimidine scaffold within a generic kinase ATP-binding site.

Caption: Core interaction logic of a piperidine-pyrimidine kinase inhibitor.

Chapter 2: Prominent Examples Across Key Kinase Families

The piperidine-pyrimidine scaffold has been successfully applied to a diverse range of kinase targets, leading to several approved drugs and numerous clinical candidates.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Dysregulation of CDKs is a hallmark of cancer, making them prime therapeutic targets.[12][13] The pyrido[2,3-d]pyrimidin-7-one scaffold is the basis for the highly successful CDK4/6 inhibitors Palbociclib and Ribociclib, approved for treating HR-positive breast cancer.[8]

-

Core Structure: In Palbociclib, the pyrido[2,3-d]pyrimidin-7-one core provides the hinge-binding interactions.

-

Role of Piperidine: An N-acetylated piperidine at the C-2 position is crucial for its high selectivity for CDK4 and CDK6 over other CDKs.[8] Modifications in this area have been a key focus of optimization to improve potency and selectivity.[8]

The development of CDK inhibitors highlights the power of fine-tuning substituents on the piperidine ring to achieve a desired selectivity profile against closely related family members.[12]

Bruton's Tyrosine Kinase (BTK): A Master Switch in B-Cells

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies.[7][14] Ibrutinib, the first-in-class BTK inhibitor, features a pyrazolo[3,4-d]pyrimidine core linked to a piperidine ring bearing an acrylamide warhead.[4][7]

-

Core Structure: The pyrazolo[3,4-d]pyrimidine is an adenine isostere that anchors the molecule in the ATP pocket.[4][7]

-

Role of Piperidine: The piperidine ring acts as a non-covalent linker that precisely orients the acrylamide group to form an irreversible covalent bond with Cysteine-481 at the edge of the active site.[11] This covalent interaction provides high potency and prolonged duration of action. N-piperidine Ibrutinib, a derivative, is itself a potent BTK inhibitor and is used as a ligand in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) for BTK degradation.[15]

The diagram below illustrates the BTK signaling cascade and the point of inhibition by Ibrutinib.

Caption: Inhibition of the BCR pathway by BTK inhibitors.

Janus Kinases (JAKs): Mediators of Cytokine Signaling

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are essential for signaling from a wide range of cytokine receptors that regulate immune responses and cell growth.[16] Dysregulated JAK signaling is implicated in autoimmune diseases and cancers. Several JAK inhibitors, both approved and in development, utilize a pyrimidine core.[16][17][18][19]

-

Core Structure: A 2,4-diaminopyrimidine or related pyrrolo[2,3-d]pyrimidine core commonly serves as the hinge-binding motif.[16][19]

-

Role of Piperidine/Related Rings: In many JAK inhibitors, a piperidine or similar cyclic amine is attached to the pyrimidine core.[18] Substitutions on this ring are modulated to achieve selectivity among the four highly homologous JAK family members, which is critical for minimizing off-target effects.[16] For instance, avoiding JAK2 inhibition is often desired to prevent hematological side effects.[16]

Chapter 3: Synthetic Methodologies and Experimental Protocols

The successful synthesis of piperidine-pyrimidine scaffolds is paramount. The modular nature of the scaffold lends itself to convergent synthetic strategies, allowing for the late-stage introduction of diversity.

General Workflow for Inhibitor Development

The discovery and optimization of these inhibitors typically follow a structured workflow, from initial hit identification to preclinical evaluation.

Caption: Typical drug discovery workflow for kinase inhibitors.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core (Palbociclib Analogue)

This protocol outlines a common route for constructing the fused ring system found in CDK4/6 inhibitors.

Step-by-Step Methodology:

-

Condensation: React 2,6-dichloronicotinaldehyde with a substituted amine (e.g., cyclopentylamine) under reductive amination conditions (e.g., sodium triacetoxyborohydride) to form the corresponding secondary amine.

-

Cyclization: Treat the resulting amine with an appropriate amidine (e.g., 2-amino-2-methylpropanenitrile) in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., n-butanol) to facilitate cyclization into the dihydropyrido[2,3-d]pyrimidine intermediate.

-

Oxidation: Oxidize the intermediate to the aromatic pyrido[2,3-d]pyrimidin-7-one core using an oxidizing agent such as manganese dioxide (MnO2) or air.

-

Functionalization (Suzuki Coupling): The chlorine atom at the C-6 position serves as a handle for further modification. Perform a Suzuki cross-coupling reaction with a desired boronic acid or ester (e.g., 2-pyridylboronic acid) using a palladium catalyst (e.g., Pd(PPh3)4) and a base to install the final substituent.

-

Purification: Purify the final product using column chromatography on silica gel.

Causality: This convergent approach allows for the late-stage introduction of the C-6 substituent, enabling the rapid generation of an analogue library to explore SAR at this position. The initial reductive amination and cyclization steps efficiently build the core heterocyclic framework.

Protocol 2: Synthesis of a 2,4-Disubstituted Pyrimidine Core (General Approach)

This protocol describes a flexible method for creating non-fused systems where piperidine and other groups are attached to a central pyrimidine ring.

Step-by-Step Methodology:

-

Starting Material: Begin with a di-halogenated pyrimidine, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine.

-

First Nucleophilic Aromatic Substitution (SNAr): React the di-chloropyrimidine with the first amine nucleophile (e.g., a substituted aniline) at a controlled, lower temperature (e.g., 0 °C to room temperature). The chlorine at the C-4 position is generally more reactive and will be substituted first.

-

Second Nucleophilic Aromatic Substitution (SNAr): Add the second amine nucleophile (e.g., a functionalized piperidine) and heat the reaction mixture. The higher temperature is required to substitute the less reactive chlorine at the C-2 position.

-

Purification: Purify the final 2,4-disubstituted pyrimidine product via crystallization or column chromatography.

Causality: This stepwise SNAr approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring to achieve controlled, regioselective substitution. This modularity is ideal for exploring how different groups at the C-2 and C-4 positions contribute to kinase binding and selectivity.[9]

Chapter 4: Data-Driven Insights: A Quantitative Look at Structure-Activity Relationships

The true power of a scaffold lies in its tunability. The following tables summarize quantitative data from the literature, illustrating how subtle structural modifications to the piperidine-pyrimidine core can dramatically impact biological activity.

Table 1: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase(s) | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference Compound | Source |

| PD-0332991 (Palbociclib) | CDK4/CDK6 | MDA-MB-435 (Breast) | Potent Antiproliferative | - | [8] |

| Compound 4 | PIM-1 | MCF-7 (Breast) | 0.57 | Doxorubicin | [20][21] |

| Compound 11 | PIM-1 | MCF-7 (Breast) | 1.31 | Doxorubicin | [20][21] |

| Compound 4 | PIM-1 | HepG2 (Liver) | 1.13 | Doxorubicin | [20][21] |

| Compound 11 | PIM-1 | HepG2 (Liver) | 0.99 | Doxorubicin | [20][21] |

Analysis: The data for PIM-1 inhibitors 4 and 11 demonstrate potent, sub-micromolar activity against breast and liver cancer cell lines, rivaling the standard chemotherapeutic agent Doxorubicin.[20][21] Palbociclib's development showed that methylation at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template was sufficient to confer excellent selectivity for CDK4 over other kinases.[8]

Table 2: Structure-Activity Relationship (SAR) of Pyrimidine-2,4-diamine Derivatives as Aurora Kinase Inhibitors

| Compound ID | R2 (Piperidine) | R4 (Aryl) | R5 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Source |

| 3a | -(1-methylpiperidin-4-yl) | -(3-methoxyphenyl) | -H | 18 | 32 | [22] |

| 3c | -(1-methylpiperidin-4-yl) | -(3-ethoxyphenyl) | -H | 22 | 40 | [22] |

| 3d | -(1-methylpiperidin-4-yl) | -(3-methoxyphenyl) | -Cl | 8 | 15 | [22] |

Analysis: This series clearly demonstrates key SAR principles. The introduction of a small chlorine atom at the C-5 position of the pyrimidine ring (Compound 3d vs. 3a) more than doubles the inhibitory potency against both Aurora A and Aurora B kinases.[22] This is likely due to favorable interactions within the active site. The nature of the alkoxy group on the N4-phenyl ring and the alkyl group on the N2-piperidine also modulate potency.[22]

Chapter 5: Future Outlook and Next-Generation Designs

The piperidine-pyrimidine scaffold remains a fertile ground for innovation in kinase inhibitor design. Current and future research is focused on several key areas:

-

Targeting Resistance Mutations: As with all targeted therapies, acquired resistance is a major challenge. New generations of inhibitors are being designed to bind effectively to mutant kinases that are resistant to first-generation drugs.

-

Dual-Target and Multi-Target Inhibitors: The development of single molecules that can inhibit multiple key kinases in a disease pathway is an attractive strategy to overcome resistance and improve efficacy.[1][2][23] The pyrimidine scaffold is well-suited for designing such dual-target drugs.[1][2]

-

PROTACs and Molecular Glues: The scaffold is being used as a warhead-directing element in the development of PROTACs, which co-opt the cell's natural protein degradation machinery to eliminate the target kinase entirely, rather than just inhibiting it.[7]

-

Improving Kinase Selectivity: Achieving ever-higher selectivity remains a primary goal to minimize off-target toxicities.[9] Structure-based drug design and computational modeling are being used to rationally design modifications that exploit subtle differences between kinase active sites.

Conclusion

The combination of the hinge-binding pyrimidine core with the versatile piperidine ring has created one of the most robust and successful privileged scaffolds in the field of kinase inhibitor drug discovery. Its modular nature allows for systematic exploration of structure-activity relationships, leading to compounds with high potency, refined selectivity, and favorable pharmacokinetic profiles. From cell cycle control with CDK inhibitors to immune signaling with BTK and JAK inhibitors, this scaffold has demonstrated broad applicability and profound clinical impact. As our understanding of kinase biology deepens and new design strategies like targeted protein degradation emerge, the piperidine-pyrimidine framework is poised to remain a cornerstone of medicinal chemistry for years to come.

References

-

Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central (PMC). Available at: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. Available at: [Link]

-

Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate. Available at: [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. Available at: [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PubMed Central (PMC). Available at: [Link]

-

Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Semantic Scholar. Available at: [Link]

-

Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PubMed Central (PMC). Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

- PIRROLO- PYRIMIDINE COMPOUNDS AS CDK INHIBITORS. Google Patents.

- Pyrimidine compound as JAK kinase inhibitor. Google Patents.

-

Examples of piperidine pyrimidine amides with inhibitory activity. ResearchGate. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central (PMC). Available at: [Link]

- Fused pyrimidine compounds as BRD4 and JAK2 dual inhibitors and methods for use thereof. Google Patents.

-

Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed Central (PMC). Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]

-

Clinical efficacy of new JAK inhibitors under development. Just more of the same? PubMed. Available at: [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health (NIH). Available at: [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

-

Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. PubMed Central (PMC). Available at: [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. Available at: [Link]

-

Structures of representative Btk inhibitors. ResearchGate. Available at: [Link]

-

Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. PubMed. Available at: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link] pyrazolopyrimidine-scaffold

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]

-

Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. PubMed. Available at: [Link]

-

Advances in reversible covalent kinase inhibitors. PubMed Central (PMC). Available at: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central (PMC). Available at: [Link]

-

Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar. Available at: [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]

-

Development of pyridopyrimidines as potent Akt1/2 inhibitors. PubMed. Available at: [Link]

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.dongguk.edu [pure.dongguk.edu]

- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling [mdpi.com]

- 11. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]

- 16. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AU2018354370B2 - Pyrimidine compound as JAK kinase inhibitor - Google Patents [patents.google.com]

- 18. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Exploratory Screening of Novel Small Molecule Libraries

Executive Summary: The Shift from "High Throughput" to "High Content"

In the current landscape of drug discovery, the sheer volume of compounds screened is no longer the primary metric of success. The focus has shifted toward library quality and assay physiological relevance . As a Senior Application Scientist, I argue that the success of an exploratory screen is determined before the first plate is loaded—specifically in the architectural design of the library and the statistical robustness of the assay.

This guide moves beyond basic HTS definitions to focus on the critical failure points: library promiscuity (PAINS), statistical validation (Z-factor), and orthogonal confirmation (Thermal Shift).

Library Architecture: Quality Control & Design

The "Garbage In, Garbage Out" Principle

Novel libraries often contain "dark matter"—compounds that are chemically unstable, insoluble, or reactive. Before screening, libraries must undergo rigorous in silico and in vitro QC.

Critical Filter: PAINS (Pan-Assay Interference Compounds)

You must filter your library against PAINS.[1][2][3] These are not just "bad actors"; they are specific substructures (e.g., rhodanines, enones, quinones) that masquerade as hits by sequestering proteins into non-specific aggregates or reacting covalently.

-

Mechanism: Aggregation-based inhibition is the most common cause of false positives in early discovery.

-

Action: Apply the Baell & Holloway filters (2010) to all digital libraries prior to procurement.

Comparative Library Strategies

Select the library type based on your target's structural maturity:

| Feature | Diversity Libraries | Fragment-Based (FBDD) | DNA-Encoded (DEL) |

| Size | 100k - 2M compounds | 1k - 5k compounds | 100M - Billions |

| MW | 350 - 500 Da (Lipinski) | < 300 Da (Rule of 3) | Wide range |

| Affinity | µM - nM | mM - µM (Weak) | µM - nM |

| Resolution | Phenotypic or Target | Biophysical (NMR/X-ray) | Affinity Selection |

| Use Case | General screening | Difficult targets (PPIs) | Massive chemical space |

Assay Development: The Statistical Foundation

The Z-Factor vs. Z'-Factor

Do not confuse these.

-

Z'-Factor (Z-Prime): Measures the quality of the assay itself using only controls (Positive vs. Negative). This must be > 0.5 before you touch a single library compound.

-

Z-Factor: Measures the quality of the screen (including sample variability).[4][5][6]

The Formula (Zhang et al., 1999):

Visualization: The Assay Validation Loop

The following diagram illustrates the iterative process required to achieve a Z' > 0.5.

Figure 1: The iterative loop of assay validation. A Z' < 0.5 indicates insufficient separation between signal and background, requiring reagent re-optimization.

The Screening Workflow

Quantitative HTS (qHTS)

Traditional HTS tests compounds at a single concentration (e.g., 10 µM). This generates false negatives (weak binders missed) and false positives (aggregators).

-

The Upgrade: Adopt the qHTS approach (Inglese et al., 2006). Screen the library at multiple concentrations (e.g., 7-point titration) immediately. This yields full dose-response curves for every compound, allowing you to classify hits based on efficacy and potency instantly.[7][8]

Visualization: The Screening Funnel

The logical flow from library to lead must include rigorous counter-screening.

Figure 2: The Screening Funnel. Note the critical position of the Counter Screen to remove assay-specific artifacts before biophysical validation.

Protocol: Orthogonal Validation via Thermal Shift (TSA)

Once a hit is identified, you must prove it binds to the target, not just inhibits the assay signal. The Thermal Shift Assay (Differential Scanning Fluorimetry) is the gold standard for rapid validation.

Principle: Ligand binding stabilizes the protein, shifting its melting temperature (

Step-by-Step Methodology

-

Reagent Prep:

-

Protein: Dilute target protein to 2–5 µM in assay buffer.

-

Dye: Use SYPRO Orange (5000x stock). Dilute to 5x final concentration.

-

Compound: Add hit compound at 2–5x the

concentration (ensure DMSO < 1%).

-

-

Plate Setup (384-well PCR plate):

-

Well A: Protein + DMSO + Dye (Reference

). -

Well B: Protein + Compound + Dye (Sample).

-

Well C: Buffer + Compound + Dye (Control for compound fluorescence).

-

-

Execution:

-

Use a RT-PCR machine (e.g., Roche LightCycler or equivalent).

-

Ramp temperature from 25°C to 95°C at 0.5°C/minute.

-

Monitor fluorescence in the ROX/Texas Red channel.

-

-

Analysis:

-

Calculate the derivative of the fluorescence curve (

). - .

-

Criteria: A valid hit typically shows

.

-

References

-

Baell, J. B., & Holloway, G. A. (2010).[1][2][9] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2][3][9] Journal of Medicinal Chemistry.

-

[Link]

-

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[6][10] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

Inglese, J., et al. (2006).[7][12] Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.[7][8][12][13] PNAS.[8]

-

[Link]

-

-

Huynh, K., & Partch, C. L. (2015). Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay.[14][15] Current Protocols in Protein Science.

-

[Link]

-

Sources

- 1. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. semanticscholar.org [semanticscholar.org]

- 4. assay.dev [assay.dev]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Z-factor - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pnas.org [pnas.org]

- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]

- 15. (PDF) Mass Spectrometry-Based Thermal Shift Assay for Protein−Ligand Binding Analysis [academia.edu]

Methodological & Application

High-throughput screening assays for pyrimidine-based compounds

Application Note: High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, primarily due to its ability to function as a bioisostere of the adenine ring found in ATP.[1][2] This structural mimicry makes pyrimidine-based compounds—such as Ibrutinib , Ruxolitinib , and Imatinib —highly effective ATP-competitive inhibitors for protein kinases.

However, screening pyrimidine libraries presents specific challenges. These compounds often exhibit poor aqueous solubility, leading to colloidal aggregation (a common source of false positives), and can possess intrinsic fluorescence that interferes with standard intensity-based assays.

This Application Note details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed specifically to screen pyrimidine derivatives against kinase targets. We prioritize TR-FRET over standard fluorescence intensity (FI) or polarization (FP) because its time-gated detection eliminates short-lived background fluorescence common in heterocyclic libraries.

Assay Principle: TR-FRET Kinase Binding[3]

This protocol utilizes a homogenous, immunodetection-based TR-FRET assay (analogous to LanthaScreen™ or HTRF®).

-

The Reaction: A kinase phosphorylates a specific substrate (peptide or protein) using ATP.

-

The Detection: The reaction is stopped with EDTA (which chelates Mg²⁺). A Terbium (Tb)- or Europium (Eu)-labeled antibody binds specifically to the phosphorylated product.

-

The FRET Event: A FRET acceptor (e.g., GFP or ULight™) is either conjugated to the substrate or added as a tracer. When the antibody binds the phosphorylated substrate, the Donor (Tb/Eu) and Acceptor are brought into proximity.

-

Readout: Excitation of the Donor results in energy transfer to the Acceptor, emitting long-lived fluorescence. The ratio of Acceptor emission to Donor emission is proportional to phosphorylation.

Experimental Protocol

Reagents & Buffer Formulation

-

Kinase Buffer A (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Surfactant is critical to prevent pyrimidine aggregation).

-

Stop/Detection Buffer: 20 mM EDTA, 2 nM Tb-labeled Antibody in TR-FRET Dilution Buffer.

-

Library: Pyrimidine derivatives dissolved in 100% DMSO.

Workflow: 384-Well Low Volume Plate

Step 1: Compound Addition (Acoustic Dispensing)

-

Dispense 10–20 nL of pyrimidine compounds (in DMSO) into the wells.

-

Control Columns:

-

Min Signal (0% Activity): 100% Inhibition control (e.g., Staurosporine) or No Enzyme.

-

Max Signal (100% Activity): DMSO vehicle only.

-

Step 2: Kinase Reaction

-

Add 2.5 µL of 2X Enzyme solution (optimized concentration, typically 0.5–5 nM).

-

Incubate for 10 minutes (allows compound-enzyme pre-equilibration).

-

Add 2.5 µL of 2X Substrate/ATP Mix.

-

Note: Use ATP concentration at

(typically 10–100 µM) to ensure sensitivity to ATP-competitive inhibitors.

-

-

Seal and centrifuge plate (1000 x g, 1 min).

-

Incubate at RT for 60 minutes (Target-dependent).

Step 3: Detection

-

Add 5 µL of Stop/Detection Buffer (containing EDTA and Tb-Antibody).

-

Note: The EDTA immediately halts the kinase reaction.

-

Incubate for 30–60 minutes at RT (allow antibody binding equilibrium).

Step 4: Plate Reading

-

Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

-

Settings:

-

Excitation: 337 nm (Laser) or 340 nm (Flash).

-

Donor Emission: 490 nm (Tb) or 615 nm (Eu).

-

Acceptor Emission: 520 nm (GFP) or 665 nm (Allophycocyanin).

-

Delay Time: 100 µs (Crucial to gate out compound autofluorescence).

-

Integration Time: 200 µs.

-

Visualizing the Workflow

The following diagrams illustrate the assay mechanism and the screening funnel.

Caption: Figure 1. TR-FRET Mechanism. The Tb-Donor transfers energy to the Acceptor only when the substrate is phosphorylated.

Caption: Figure 2. HTS Screening Funnel. Critical counter-screening removes false-positive aggregators common in pyrimidine libraries.

Data Analysis & Validation (Self-Validating System)

The Z-Prime (Z') Factor

The Z' factor is the definitive metric for assay robustness. It measures the separation between the positive (max signal) and negative (min signal) controls.[3][4][5]

Interpretation Table:

| Z' Value | Assay Quality | Action Required |

| 0.5 – 1.0 | Excellent | Proceed to HTS. |

| 0.0 – 0.5 | Marginal | Re-optimize antibody/tracer concentration. |

| < 0 | Fail | Do not screen. High variability or low signal window. |

Calculating Emission Ratio

To normalize for well-to-well variability and compound interference (quenching), calculate the ratio:

Hit Validation: The "Aggregator" Check

Pyrimidine derivatives are prone to forming colloidal aggregates that non-specifically inhibit enzymes by sequestration.

-

Protocol: Re-test hits in the presence of 0.01% vs 0.1% Triton X-100 .

-

Result: If IC50 shifts significantly (>3-fold) with higher detergent, the compound is likely a false-positive aggregator (PAINS).

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay.

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][2] RSC Medicinal Chemistry.

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

-

BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. assay.dev [assay.dev]

- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

Application Note: Target Deconvolution Strategies for Novel Small Molecules

Methods for Unbiased Identification of Mechanism of Action (MoA)

Executive Summary: The Deconvolution Bottleneck

In modern drug discovery, phenotypic screening often yields potent "hits" with desirable biological effects but unknown molecular targets. Bridging the gap between a phenotypic hit and a validated target—a process known as Target Deconvolution —is the critical bottleneck in transitioning from chemical probe to clinical candidate.

This guide details two orthogonal, gold-standard methodologies for target identification:

-

Thermal Proteome Profiling (TPP): A label-free method measuring ligand-induced thermal stabilization.[1]

-

Photo-Affinity Labeling (PAL): A label-based chemoproteomic approach utilizing covalent crosslinking.[2][3]

Strategic Decision Matrix: Label vs. Label-Free

Before selecting a protocol, evaluate the chemical assets and biological context.

| Feature | Thermal Proteome Profiling (TPP) | Photo-Affinity Labeling (PAL) |

| Principle | Thermodynamic stabilization (Ligand binding | Covalent crosslinking + Affinity enrichment |

| Compound Requirement | Native small molecule (No modification needed) | Derivatized probe (Linker + Photophore + Click handle) |

| Bias | Low (Proteome-wide, unbiased) | Medium (Depends on probe permeability & linker steric hindrance) |

| Sensitivity | Moderate (Requires high occupancy) | High (Enrichment allows detection of low-abundance targets) |

| Throughput | Medium (Requires TMT-multiplexed Mass Spec) | Low (Requires synthesis and extensive SAR validation) |

| Best For | First-line screening of unmodified hits. | Deep investigation when TPP fails or for low-affinity targets. |

Protocol A: Thermal Proteome Profiling (TPP)

The Label-Free Gold Standard

Principle

TPP relies on the biophysical principle that ligand binding stabilizes a protein structure, increasing its resistance to thermal denaturation.[1] By heating cells across a temperature gradient, extracting soluble proteins, and quantifying them via Mass Spectrometry (MS), we generate "melting curves." A shift in the melting temperature (

Experimental Workflow

Figure 1: TPP Workflow. Parallel treatment of aliquots followed by multiplexed quantification.

Detailed Protocol (Cellular TPP)

Reagents:

-

Lysis Buffer: PBS pH 7.4, 0.4% NP-40, 1.5 mM MgCl2, 1x Protease Inhibitor Cocktail, 100 U/mL Benzonase.

-

TMT Reagents: Thermo Fisher TMT10plex™ or TMTpro™ 16plex.

Step-by-Step:

-

Cell Preparation:

-

Expand cells (e.g., HeLa, K562) to obtain

cells per condition. -

Harvest and resuspend in fresh medium.

-

-

Compound Treatment:

-

Incubate cells with the compound (at

) or DMSO vehicle for 1 hour at 37°C. -

Note: High concentration ensures target saturation, critical for observing a

shift.

-

-

Aliquoting & Heating:

-

Split the cell suspension into 10 aliquots (PCR tubes/plates).

-

Apply a temperature gradient (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) using a gradient PCR cycler for 3 minutes.

-

Immediately incubate at RT for 3 minutes to allow refolding/aggregation.

-

-

Lysis & Extraction:

-

Add Lysis Buffer to cells. Perform 3 freeze-thaw cycles (liquid

/ 25°C) to lyse. -

Ultracentrifuge at 100,000 x g for 20 mins at 4°C.

-

Critical Step: Collect the supernatant (soluble fraction). Aggregated (denatured) proteins are in the pellet.

-

-

Digestion & Labeling:

-

Precipitate proteins (methanol/chloroform) and digest with Trypsin (O/N).

-

Label each temperature point with a unique TMT channel (e.g., 126 = 37°C, 127N = 40°C...).

-

Combine all channels into a single sample.

-

-

MS Analysis:

-

Fractionate peptides (high pH reversed-phase) and analyze via LC-MS/MS (Orbitrap).

-

Data Analysis

-

Normalize reporter ion intensities to the lowest temperature (37°C).

-

Fit data to a sigmoidal melting curve:

-

Calculate

. -

Significance: A reproducible shift of

with a p-value

Protocol B: Photo-Affinity Labeling (PAL)

The Covalent Capture Strategy [2]

Principle

When TPP fails (e.g., membrane proteins, low abundance), PAL is required. A "probe" is synthesized containing:

-

Pharmacophore: The drug.[2]

-

Photoreactive Group: Diazirine (activated by UV ~365nm) to form a covalent bond with the target.

-

Click Handle: Alkyne (or Azide) for downstream enrichment.

Experimental Workflow

Figure 2: PAL-ABPP Workflow. Covalent crosslinking followed by biotin-enrichment.

Detailed Protocol

Reagents:

-

Click Mix: 1 mM CuSO4, 100 µM TBTA (or THPTA), 1 mM Sodium Ascorbate, 100 µM Biotin-Azide.

-

Wash Buffer: PBS + 1% SDS (stringent wash).

Step-by-Step:

-

Probe Incubation:

-

Treat cells with the Photo-Probe (e.g., 1-10 µM).

-

Competition Control (Critical): In a parallel sample, co-treat with 50x excess of the unmodified parent drug. This proves specific binding.[4]

-

-

Photo-Crosslinking:

-

Wash cells with cold PBS.

-

Irradiate with UV light (365 nm) for 5-10 minutes on ice. Caution: Longer exposure causes non-specific heating/labeling.

-

-

Lysis & Click Chemistry:

-

Lyse cells (PBS, 1% SDS, protease inhibitors). Sonicate to shear DNA.

-

Add Click Mix reagents. Incubate 1 hour at RT with rotation.

-

-

Enrichment:

-

Precipitate proteins (MeOH/CHCl3) to remove excess free biotin. Resuspend.

-

Incubate with Streptavidin-Agarose beads (2 hours).

-

Stringent Washing: Wash beads 3x with 1% SDS/PBS, 3x with 6M Urea. This removes non-covalent binders.

-

-

Digestion & MS:

-

Perform on-bead tryptic digestion.

-

Analyze peptides via LC-MS/MS.[2]

-

-

Interpretation:

-

True targets are identified by high intensity in the "Probe Only" sample and significant reduction (>50%) in the "Competition" sample.

-

Orthogonal Validation: DARTS

Drug Affinity Responsive Target Stability

Once a candidate is identified via TPP or PAL, validate using DARTS. It is faster and requires no MS.

-

Lysate Prep: Prepare native lysate (mild detergent e.g., M-PER).

-

Incubation: Incubate lysate with Drug vs. DMSO (30 mins).

-

Digestion: Add Pronase (1:100 to 1:1000 enzyme:protein ratio). Digest for 10-30 mins.

-

Stop: Add SDS-PAGE loading buffer and boil.

-

Readout: Western Blot for the specific target.

-

Result: The drug-treated lane should show a stronger band (protected from digestion) compared to the vehicle lane.

-

References

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome.[1][5][6][7] Science, 346(6205), 1255784.[5][6][8] [Link]

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).[4][9] Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

-

Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 168(3), 527-541. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols, 9(9), 2100-2122. [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GPMelt for Thermal Proteome Profiling (TPP) [gpmelt-website-grp-savitski-be284daa99aadeca97f8e634d7838ce7b92.embl-community.io]

- 6. Thermal Proteome Profiling and Cancer Drugs [thermofisher.com]

- 7. Thermal proteome profiling for interrogating protein interactions | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 8. rna.uzh.ch [rna.uzh.ch]

- 9. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro ADME Profiling of Aminopyrimidine-Piperidine Scaffolds

Abstract

This application note details the comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling protocol for 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine . This molecule represents a critical substructure found in various kinase inhibitors (e.g., JAK, CDK inhibitors). Due to its physicochemical nature—a basic primary amine coupled with a polar pyrimidine ring—this scaffold presents specific challenges regarding pH-dependent solubility, lysosomal trapping, and metabolic oxidation. This guide provides optimized protocols for solubility, metabolic stability, permeability, and plasma protein binding, ensuring high-quality data generation for lead optimization.

Physicochemical Characterization & Strategy

Before initiating biological assays, the physicochemical baseline must be established. This molecule contains a basic primary amine (piperidin-3-amine) and a weak pyrimidine base.

-

Predicted pKa: ~9.5 (piperidine amine) and ~2.5 (pyrimidine nitrogen).

-

Predicted LogD (pH 7.4): ~0.5–1.2 (Moderately hydrophilic).

-

Critical Consideration: At physiological pH (7.4), the molecule is predominantly positively charged (>99%). This affects membrane permeability and increases affinity for Alpha-1-acid glycoprotein (AAG) over albumin.

Strategic Workflow Diagram

The following flowchart outlines the logical progression of assays, designed to filter liabilities early.

Figure 1: Integrated ADME profiling workflow. The sequence prioritizes physicochemical validation to prevent false negatives in downstream biological assays.

Metabolic Stability Profiling (Microsomal Stability)[1]

The methyl group on the pyrimidine ring and the piperidine ring are metabolic "soft spots." This protocol uses Human Liver Microsomes (HLM) to determine Intrinsic Clearance (

Mechanistic Insight

-

Liability 1: Hydroxylation of the 6-methyl group (CYP mediated)

Carboxylic acid. -

Liability 2: N-oxidation of the pyrimidine or primary amine.

-

Liability 3: Carbon oxidation on the piperidine ring.

Protocol: Microsomal Stability Assay

Objective: Determine

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide or Labetalol).

Step-by-Step Procedure:

-

Preparation: Pre-warm phosphate buffer and microsomes to 37°C.

-

Master Mix: Prepare a solution containing microsomes (0.5 mg/mL final) and test compound (1 µM final) in buffer. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

-

Pre-incubation: Incubate Master Mix for 5 min at 37°C to equilibrate.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Negative Control:[1] Add buffer instead of NADPH (checks for chemical instability).

-

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution (ACN + IS). Vortex for 10 min.

-

Clarification: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant onto LC-MS/MS (ESI Positive mode).

Data Analysis:

Plot

Metabolic Pathway Visualization

Figure 2: Predicted metabolic pathways.[2] The conversion to carboxylic acid (M2) is often the rate-limiting clearance step for methyl-pyrimidines.

Permeability Assessment (Caco-2 Bi-directional)

Due to the basic nature of the amine, this compound may be a substrate for efflux transporters (P-gp) or undergo pH-dependent trapping. Caco-2 cells are the gold standard as they express functional transporters.

Protocol: Caco-2 Transport Assay

Objective: Determine Apparent Permeability (

Materials:

-

Caco-2 monolayers (21-day culture on Transwell® inserts).

-

Transport Buffer: HBSS with 10 mM HEPES (pH 7.4).

-

Receiver Buffer (for pH gradient study): HBSS with MES (pH 6.5).

Step-by-Step Procedure:

-

QC Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

. -

Dosing Solution: Prepare 10 µM test compound in HBSS (pH 7.4). Include Lucifer Yellow as a paracellular integrity marker.

-

Setup (Bi-directional):

-

Apical to Basolateral (A-B): Add dose to Apical (0.5 mL), Buffer to Basolateral (1.5 mL).

-

Basolateral to Apical (B-A): Add dose to Basolateral, Buffer to Apical.

-

-

Incubation: 90 minutes at 37°C with mild shaking (50 rpm).

-

Sampling: Collect 100 µL from receiver compartment. Take donor samples at

and -

Analysis: LC-MS/MS quantification.

Data Interpretation:

| Parameter | Criteria | Interpretation |

| Recovery | > 80% | Valid assay (no non-specific binding). |

| Papp (A-B) | > | High Permeability.[3] |

| Efflux Ratio | > 2.0 | Potential P-gp/BCRP substrate.[4] |

Distribution: Plasma Protein Binding (RED Assay)[6]

Basic amines often bind to Alpha-1-acid glycoprotein (AAG), which is an acute-phase protein. Standard albumin-only assays may underestimate binding.

Protocol: Rapid Equilibrium Dialysis (RED)

Objective: Determine Fraction Unbound (

Materials:

-

Thermo Scientific™ RED Device (8K MWCO inserts).[7]

-

Pooled Plasma (Human/Rat) containing EDTA or Heparin.

-

PBS Buffer (pH 7.4).[5]

Step-by-Step Procedure:

-

Spiking: Spike plasma with test compound to final concentration of 5 µM (0.5% DMSO).

-

Loading:

-

Chamber A (Plasma): 200 µL spiked plasma.

-

Chamber B (Buffer): 350 µL PBS.

-

-

Equilibration: Seal plate with gas-permeable film. Incubate at 37°C on an orbital shaker (250 rpm) for 4 hours.

-

Sampling:

-

Remove 50 µL from Plasma chamber

Add to 50 µL clean Buffer (Matrix matching). -

Remove 50 µL from Buffer chamber

Add to 50 µL clean Plasma.

-

-

Extraction: Add 300 µL ACN (with Internal Standard) to precipitate proteins. Centrifuge.

-

Analysis: LC-MS/MS.

Calculation:

Summary of Key Parameters to Report

| Assay | Key Metric | Target Value (Lead Gen) |

| Solubility | Kinetic Solubility (pH 7.4) | > 50 µM |

| Metabolism | < 20 µL/min/mg | |

| Permeability | > | |

| Efflux | Efflux Ratio | < 2.0 |

| Binding | Fraction Unbound ( | > 5% (for CNS), >1% (Systemic) |

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

- Di, L., & Kerns, E. H. (2016).

-

Waters, N. J., et al. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. Journal of Pharmaceutical Sciences, 97(10), 4586–4595. Link

-

Hubatsch, I., et al. (2007).[8] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[4][8][9][10] Nature Protocols, 2, 2111–2119.[8] Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caco-2 Permeability | Evotec [evotec.com]

- 5. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

Application Notes & Protocols: A-to-Z Guide for Kinase Inhibition Assays of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases in Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] Given their central role in cellular signaling, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and metabolic disorders.[1][2] This has made kinases one of the most important classes of drug targets in modern medicine.[3][4]

The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases.[1] These inhibitors can be broadly classified based on their mechanism of action, primarily as ATP-competitive or allosteric inhibitors.[5][6] ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation.[6] Allosteric inhibitors, on the other hand, bind to a site distinct from the ATP pocket, inducing a conformational change that inhibits kinase activity.[6][7]

The journey of a novel compound from initial discovery to a potential therapeutic agent is a multi-step process that relies heavily on robust and reliable in vitro assays to characterize its activity, potency, and selectivity.[4] This guide provides a comprehensive overview of the principles and protocols for conducting kinase inhibition assays, designed to equip researchers with the knowledge to generate high-quality, reproducible data for their novel compounds.

Pillar 1: Selecting the Optimal Assay Platform

The choice of assay technology is a critical first step that influences the quality and interpretability of the data. A variety of assay formats are available, each with its own advantages and limitations.[4] The primary methods can be categorized as either activity-based assays, which measure the enzymatic function of the kinase, or binding assays, which quantify the interaction between the inhibitor and the kinase.[3]

Activity-Based Assays: Measuring Catalytic Function

These assays directly or indirectly measure the phosphorylation of a substrate by the kinase.[3]

-

Radiometric Assays: Historically considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to track the transfer of the labeled phosphate group to the substrate.[3][] They offer high sensitivity and directly measure the true product without the need for modified substrates or coupling enzymes.[3] However, the use of radioactive materials poses safety and disposal challenges.[9][10]

-

Luminescence-Based Assays: These assays are a popular non-radioactive alternative and often rely on the detection of ATP consumption or ADP production.[1]

-

ADP-Glo™ Kinase Assay (Promega): This is a universal and highly sensitive method that quantifies the amount of ADP produced during the kinase reaction.[11][12] The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase-based reaction that produces a luminescent signal proportional to the initial ADP concentration.[11][13] This format is well-suited for high-throughput screening (HTS) and can be used for a wide variety of kinases.[10][11][12]

-

-

Fluorescence-Based Assays: These assays utilize fluorescent probes to monitor kinase activity and are highly amenable to HTS.[1]

-

Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific): This assay platform is based on Fluorescence Resonance Energy Transfer (FRET).[14][15] It uses a peptide substrate labeled with two different fluorophores. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. In the presence of an inhibitor, the peptide remains unphosphorylated and is cleaved by the protease, disrupting FRET and leading to a change in the fluorescence signal.[14][16]

-

LanthaScreen™ TR-FRET Kinase Activity Assays (Thermo Fisher Scientific): This technology uses Time-Resolved FRET (TR-FRET) to measure the phosphorylation of a substrate.[17][18] A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the antibody binds to the phosphorylated, fluorescein-labeled substrate, it brings the donor (terbium or europium) and acceptor (fluorescein) fluorophores into close proximity, resulting in a FRET signal.[17]

-

Binding Assays: Quantifying Inhibitor-Kinase Interaction

Binding assays measure the direct interaction of a compound with the kinase, independent of enzymatic activity. This can be particularly useful for identifying non-ATP competitive or allosteric inhibitors.[3][7]

-

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP binding site by a test compound.[19][20][21] The kinase is labeled with a europium-labeled anti-tag antibody. When the tracer is bound to the kinase, a high FRET signal is observed. An inhibitor that binds to the ATP site will displace the tracer, leading to a loss of FRET.[19][21]

Pillar 2: Experimental Design & Self-Validating Protocols

A well-designed experiment with proper controls is crucial for generating trustworthy and reproducible data. The following protocols are designed to be self-validating by incorporating essential controls and optimization steps.

Visualizing the Kinase Inhibition Assay Workflow

Caption: ATP-competitive vs. allosteric inhibition.

Interpreting IC50 Values and Selectivity

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. [22][23]It is a crucial parameter for comparing the potency of different compounds. [23]However, it's important to remember that the IC50 value can be influenced by experimental conditions, particularly the ATP concentration in the assay. [23][24]For ATP-competitive inhibitors, the IC50 will increase as the ATP concentration increases. [24] Selectivity Profiling: A critical step in drug development is to assess the selectivity of a compound by testing it against a panel of different kinases. [4][10][25]This helps to identify potential off-target effects that could lead to toxicity. [4]A highly selective inhibitor will have a much lower IC50 for its intended target compared to other kinases.

Conclusion: A Foundation for Successful Kinase Inhibitor Discovery

The protocols and principles outlined in this guide provide a robust framework for the in vitro characterization of novel kinase inhibitors. By carefully selecting the appropriate assay platform, designing well-controlled experiments, and critically evaluating the data, researchers can generate high-quality, reliable results that will drive their drug discovery programs forward. The journey from a novel compound to a potential therapeutic is challenging, but with a solid foundation in kinase assay methodology, the path to success becomes clearer.

References

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. [Link]

-

What Is the Best Kinase Assay? - BellBrook Labs. [Link]

-

ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. [Link]

-

KINASE PROFILING & SCREENING - Reaction Biology. [Link]

-

LanthaScreen Technology on microplate readers - BMG Labtech. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

-

Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. [Link]

-

Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. [Link]

-

Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]

-

Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC. [Link]

-

Kinase assays | BMG LABTECH. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]

-

From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

-

Understanding Assay Performance Metrics - Indigo Biosciences. [Link]

-

The Z prime value (Z´) | BMG LABTECH. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. [Link]

-

Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. [Link]

-

Equation: [Inhibitor] vs. response - GraphPad Prism 10 Curve Fitting Guide. [Link]

-

Equation: log(inhibitor) vs. response - GraphPad Prism 10 Curve Fitting Guide. [Link]

-

Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics | Request PDF - ResearchGate. [Link]

-

CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Books. [Link]

-

IC50 - Wikipedia. [Link]

-

How to calculate IC50 - Science Gateway. [Link]

-

Dose-response curves for the determination of IC50 values of 4a (A) and... - ResearchGate. [Link]

Sources

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. assets.fishersci.com [assets.fishersci.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. LanthaScreen Technology Overview | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 23. IC50 - Wikipedia [en.wikipedia.org]

- 24. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine in Cancer Cell Lines

Introduction